2,6-Dimethyl-4-(trifluoromethylthio)phenol
Overview
Description
2,6-Dimethyl-4-(trifluoromethylthio)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of two methyl groups at the 2 and 6 positions and a trifluoromethylthio group at the 4 position on the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-(trifluoromethylthio)phenol can be achieved through the electrophilic aromatic ring trifluoromethylthiolation of substituted phenols. One common method involves the use of N-trifluoromethylsulfanyl aniline in the presence of boron trifluoride diethyl etherate or triflic acid as a promoter . The reaction is typically carried out under controlled conditions to ensure the selective introduction of the trifluoromethylthio group at the desired position on the phenol ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification and isolation of the final product are crucial steps in the industrial production to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-4-(trifluoromethylthio)phenol undergoes various types of chemical reactions, including:
Electrophilic Substitution: The trifluoromethylthio group can participate in electrophilic substitution reactions, leading to the formation of various substituted products.
Oxidation and Reduction: The phenol group can undergo oxidation and reduction reactions, resulting in the formation of quinones or hydroquinones.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as N-bromosuccinimide, N-iodosuccinimide, and nitric acid can be used for electrophilic substitution reactions.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate and chromium trioxide, while reducing agents include sodium borohydride and lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions include bromo-, iodo-, nitro-, and benzyl-substituted derivatives, as well as biaryl compounds through coupling reactions .
Scientific Research Applications
2,6-Dimethyl-4-(trifluoromethylthio)phenol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique chemical properties make it a valuable tool in studying biological systems and interactions.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-4-(trifluoromethylthio)phenol involves its interaction with molecular targets and pathways in biological systems. The trifluoromethylthio group can enhance the compound’s binding affinity and stability, leading to increased biological activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2,6-Dimethyl-4-(trifluoromethylthio)phenol can be compared with other similar compounds, such as:
4-(Trifluoromethylthio)phenol: Lacks the methyl groups at the 2 and 6 positions, resulting in different chemical properties and reactivity.
2,6-Dimethylphenol: Lacks the trifluoromethylthio group, leading to different applications and biological activity.
4-(Trifluoromethylthio)aniline: Contains an amino group instead of a hydroxyl group, resulting in different chemical behavior and applications
Properties
IUPAC Name |
2,6-dimethyl-4-(trifluoromethylsulfanyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3OS/c1-5-3-7(14-9(10,11)12)4-6(2)8(5)13/h3-4,13H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKYSTCDWANUKMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)SC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80564175 | |
Record name | 2,6-Dimethyl-4-[(trifluoromethyl)sulfanyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80564175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129644-69-5 | |
Record name | 2,6-Dimethyl-4-[(trifluoromethyl)sulfanyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80564175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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